N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Overview
Description
N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a chemical compound with the molecular formula C14H26N2.2ClH and a molecular weight of 295.3 g/mol . This compound is known for its unique bicyclic structure, which is a characteristic feature of tropane alkaloids . It is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Preparation Methods
The synthesis of N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride involves several steps. One common method starts with the preparation of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through stereoselective transformations or desymmetrization processes starting from achiral tropinone derivatives . The cyclohexyl and methyl groups are then introduced through subsequent reactions, followed by the formation of the dihydrochloride salt . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride can be compared with other similar compounds, such as:
N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine: This compound has a similar structure but differs in the substitution pattern, which can lead to different chemical and biological properties.
N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine:
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2.2ClH/c1-16-13-7-8-14(16)10-12(9-13)15-11-5-3-2-4-6-11;;/h11-15H,2-10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBLBANBWSCPSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)NC3CCCCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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